molecular formula C13H9NO4S B2356480 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate CAS No. 946286-64-2

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate

Cat. No.: B2356480
CAS No.: 946286-64-2
M. Wt: 275.28
InChI Key: MYSLLRIMBYLENQ-UHFFFAOYSA-N
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Description

“(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate” is a complex organic compound with potential applications in various fields of research. It is also known as “Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate” and has the empirical formula C9H7NO3S .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as “this compound”, often involves the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .


Molecular Structure Analysis

The molecular weight of “this compound” is 209.22 . The SMILES string representation of the molecule is COC(=O)c1cc(on1)-c2cccs2 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Furan and Thiophene Analogues of Tiazofurin : Furanfurin and thiophenfurin, analogues of tiazofurin, were synthesized. Thiophenfurin showed cytotoxicity towards several cancer cell lines and was active in vivo in mice inoculated with leukemia cells. It also inhibited inosine monophosphate dehydrogenase and altered nucleotide pools in cancer cells, suggesting its potential as a chemotherapeutic agent (Franchetti et al., 1995).

Synthesis and Chemical Properties

  • Furan-Oxadiazole and Furan-Triazole Derivatives : Synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide was reported. The study explored the thiol-thione tautomeric equilibrium of these compounds (Koparır et al., 2005).

  • Catalytic Synthesis and Antioxidant Potential : Novel chalcone derivatives, including (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one, were synthesized and shown to exhibit potential antioxidant activity, supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).

Potential Applications in Analgesic Agents

  • Synthesis of Analgesic Agents : 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids were synthesized and evaluated for analgesic activity. One compound combined potent analgesic activity with low gastric irritancy (Boyle et al., 1986).

Safety and Hazards

The safety information for “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl furan-2-carboxylate” indicates that it is classified as a combustible solid . The flash point is not applicable .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(10-3-1-5-16-10)17-8-9-7-11(18-14-9)12-4-2-6-19-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSLLRIMBYLENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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